

Alk-IN-28 specificity versus other ALK inhibitors

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Compound Focus: Alk-IN-28

CAS No.: 1108743-80-1

Cat. No.: S12859145

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Profile of Established ALK Inhibitors

The table below summarizes the key characteristics of ALK inhibitors that have been approved or are in advanced clinical development, based on current literature.

| ALK Inhibitor (Generation) | Key Targets (Beyond ALK) | Notable Resistance Mutations Overcome | CNS Activity | Common/Notable Adverse Events |
|----------------------------|--------------------------|---------------------------------------|---|---|
| Crizotinib (1st) | ROS1, MET [1] | - (Baseline activity) | Limited penetration [2] | GI reactions, visual disorders, elevated liver enzymes, neutropenia [3] |
| Ceritinib (2nd) | - | L1196M (gatekeeper) [1] | Good [2] | Diarrhea, hepatotoxicity, increased serum creatinine, GI toxicity [3] [1] |
| Alectinib (2nd) | - | Broad spectrum [1] | Excellent, high CNS penetration [2] [1] | Anemia, constipation, myalgia, rash [2] [3] |

| ALK Inhibitor (Generation) | Key Targets (Beyond ALK) | Notable Resistance Mutations Overcome | CNS Activity | Common/Notable Adverse Events |
|----------------------------|---------------------------------------|---|---|---|
| Brigatinib (2nd) | ROS1, EGFR [1] | G1202R [1] | Excellent, high intracranial response [2] [1] | GI reactions, hypertension, cough, elevated liver enzymes [3] |
| Ensartinib (2nd) | - | - | Excellent [1] | Skin disorders (pruritus, rash) [3] |
| Lorlatinib (3rd) | ROS1 [1] | G1202R, compound mutations [1] | Exceptional, high complete response rate in brain metastases [1] | Hyperlipidemia, weight gain, neurocognitive effects, mood effects [3] [1] |
| APG-2449 (Novel) | ROS1, FAK (Focal Adhesion Kinase) [4] | Preclinical activity against G1202R [4] | Preclinical data suggests activity in brain metastasis models [4] | Under investigation; designed to overcome resistance [4] |

Experimental Data and Methodologies

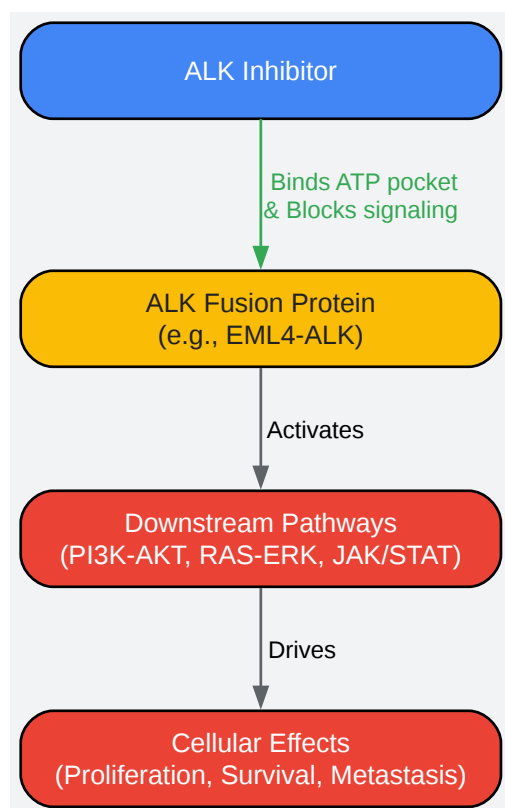
For a comparison guide, detailing the experimental protocols used to generate efficacy and specificity data is crucial. The following table outlines common methodologies cited in the literature.

| Experimental Goal | Commonly Used Assays | Key Readouts & Data Interpretation |
|---|----------------------|------------------------------------|
| <ul style="list-style-type: none"> In Vitro Target Specificity & Potency • Kinase Profiling Assays (e.g., KINOMEscan, LANCE TR-FRET) [4] • Cell Proliferation/Viability Assays (e.g., WST-8) [4] • IC50 values (concentration for 50% inhibition) • Percentage kinase inhibition at a set concentration (e.g., 100 nM) [4] • In Vivo Efficacy • Mouse Xenograft Models (Cell-derived CDX or Patient-derived PDX) [4] • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis [4] • Tumor volume inhibition (%) • Progression-Free Survival (PFS) analysis via hazard ratios (HR) [2] [5] • Resistance Mutation Profiling | | |

• **Engineered Cell Lines** (e.g., Ba/F3 models) [4] • **RNA Sequencing & ctDNA Analysis** [1] | • **Fold-change in IC50** vs. wild-type • Identification of specific **mutations post-treatment** (e.g., G1202R) [1] |

ALK Signaling and Inhibitor Development Context

Understanding the biological pathway helps contextualize inhibitor specificity. The diagram below illustrates the core ALK signaling pathway and the general mechanism of ALK inhibitors.



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